4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid
Description
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidine ring substituted with a propenoyl group at the 2-position. This compound combines the aromatic carboxylic acid moiety with a heterocyclic propenoylated pyrrolidine, which may influence its physicochemical and biological properties. For instance, benzoic acid derivatives with heterocyclic substituents, such as those in patents (e.g., 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid), are often utilized in drug design due to their balanced solubility and bioavailability .
Properties
IUPAC Name |
4-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(8-6-10)14(17)18/h2,5-8,12H,1,3-4,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAZMTDDOGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid scaffold significantly alter properties such as solubility, lipophilicity, and reactivity:
- Sulfooxy Groups : Compounds like 4-(sulfooxy)benzoic acid exhibit high water solubility due to the polar sulfonic acid group, making them suitable for aqueous formulations .
- Alkyl Chains : 4-Isopropylbenzoic acid’s isopropyl group increases lipophilicity, enhancing membrane permeability but reducing solubility .
- Heterocyclic Moieties: The propenoyl-pyrrolidinyl group in the target compound likely offers a balance between solubility and lipophilicity, akin to tetrahydropyranyl-oxy derivatives in drug intermediates .
Key Insights
- Computational Modeling : Density-functional theory (DFT) methods () could predict electronic properties and reactivity, aiding in rational design .
Gaps and Opportunities
- Direct pharmacological or synthetic data on this compound is absent.
- Future work should explore synthesis routes, computational modeling, and bioactivity assays to benchmark against existing compounds.
Biological Activity
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzoic acid moiety and a pyrrolidine ring with an acryloyl substituent, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Converts acryloyl group to alkyl derivatives | LiAlH4, H2 with palladium |
| Substitution | Electrophilic aromatic substitution | Br2, HNO3 under acidic conditions |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study:
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.3 | Cell cycle arrest at G2/M phase |
The mechanism of action for this compound involves its interaction with biomolecules. The acryloyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of biological pathways.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with target enzymes involved in cancer metabolism and bacterial resistance mechanisms. These studies revealed promising interactions with dihydrofolate reductase (DHFR), suggesting a potential pathway for its therapeutic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) to link the pyrrolidine and benzoic acid moieties. Protect the carboxylic acid group with tert-butyl or methyl esters during synthesis to prevent side reactions .
Purification : Employ recrystallization (using solvents like ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Monitor purity via TLC or LC-MS .
Deprotection : Cleave the protecting group under acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH), followed by neutralization and lyophilization .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (DMSO-d6 or CDCl3 as solvents) .
- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous benzoic acid derivatives .
- Purity Assessment :
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and purification steps under controlled conditions (e.g., inert atmosphere, standardized solvents) to rule out experimental variability .
- Purity Analysis : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to detect impurities .
- Solubility Studies : Conduct systematic solubility tests in buffered solutions (pH 1–10) using UV-Vis spectroscopy or nephelometry to identify pH-dependent trends .
Q. What strategies are effective in controlling stereochemistry during the synthesis of the pyrrolidine ring?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve enantioselective reduction of prochiral intermediates .
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate diastereomers post-synthesis .
- Computational Modeling : Predict steric and electronic effects using DFT (e.g., Gaussian 16) to optimize reaction conditions for desired stereoisomers .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reactivity Prediction :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use transition-state modeling (e.g., IRC analysis) to assess activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF) using AMBER or GROMACS .
- Biological Activity : Perform docking studies (AutoDock Vina) to evaluate binding affinity with target proteins (e.g., enzymes in inflammatory pathways) .
Q. What are the recommended storage conditions to ensure compound stability for long-term studies?
- Methodological Answer :
- Storage : Keep the compound in amber vials under argon at –20°C to prevent oxidation or hydrolysis. Desiccate with silica gel to avoid moisture absorption .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and analyze via HPLC to identify degradation products .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the biological activity of this compound in different studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .
- Mechanistic Studies : Use CRISPR knockouts or isotopic labeling to confirm target engagement and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
